Benzyl decanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

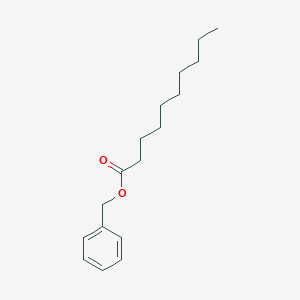

Structure

3D Structure

Properties

IUPAC Name |

benzyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAYVPCIKVBDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194995 | |

| Record name | Benzyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42175-41-7 | |

| Record name | Phenylmethyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42175-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1422OA5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Benzyl Decanoate (CAS: 42175-41-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Benzyl decanoate (CAS Number: 42175-41-7), a phenylmethyl ester of decanoic acid. It is intended to serve as a core reference for professionals in research and development, offering detailed information on its chemical properties, synthesis, analytical methods, and potential applications.

Core Chemical and Physical Properties

This compound, also known as Benzyl caprate or Phenylmethyl decanoate, is a colorless, oily liquid.[1][2] It is characterized by a very faint, fatty-waxy, and remotely floral odor.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42175-41-7 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₆O₂ | [1][4] |

| Molecular Weight | 262.387 g/mol | [1][4] |

| Boiling Point | 345 °C | [1] |

| Density | 0.956 g/cm³ | [1] |

| Flash Point | 109.44 °C (229.00 °F) (Closed Cup) | [3] |

| Appearance | Colorless oily liquid | [1] |

| Synonyms | Benzyl caprate, Decanoic acid benzyl ester, Phenylmethyl decanoate | [1][2][4] |

Synthesis and Analysis Workflows

The production and quality control of this compound involve standard organic chemistry and analytical procedures. The following diagrams illustrate the typical workflows for its synthesis and subsequent analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific results. The following sections provide established protocols for the synthesis and analysis of this compound.

This compound is efficiently produced via the direct acid-catalyzed esterification of benzyl alcohol with decanoic acid.[1]

Objective: To synthesize this compound from stoichiometric equivalents of benzyl alcohol and decanoic acid.

Materials:

-

Decanoic acid (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)

-

Toluene (as solvent for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated Sodium chloride (NaCl) aqueous solution (Brine)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a round-bottom flask, add decanoic acid, benzyl alcohol, and toluene.

-

Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid.

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete (typically 3-5 hours).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water (to remove the bulk of the acid).

-

5% sodium bicarbonate solution (to neutralize any remaining acid; caution, CO₂ evolution).

-

Brine (to break emulsions and begin drying the organic layer).

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

GC-MS is a primary analytical technique for confirming the identity and assessing the purity of volatile compounds like this compound.[4]

Objective: To identify this compound and determine its purity in a given sample.

Instrumentation & Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary Column suitable for esters (e.g., DB-5ms, HP-5ms, or similar).

-

Helium (Carrier Gas).

-

Sample of this compound.

-

Volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

-

NIST Mass Spectral Library for compound identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable volatile solvent.

-

GC-MS Method Setup:

-

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at 100°C, hold for 2 minutes. Ramp up to 280°C at a rate of 15°C/minute. Hold at 280°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z. Set ion source and transfer line temperatures (e.g., 230°C and 280°C, respectively).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Start the data acquisition run. The GC will separate the components of the sample, and the MS will generate mass spectra for the eluting compounds.

-

Data Analysis:

-

Identification: Compare the obtained mass spectrum of the major peak with the NIST library. A high match index confirms the identity as this compound.

-

Purity Assessment: Integrate the peak areas in the resulting total ion chromatogram (TIC). The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

-

Applications and Safety

-

Fragrance Industry: this compound has been suggested for use as a fixative in floral fragrance compositions.[1]

-

Research & Development: It is supplied by chemical companies that support the pharmaceutical industry through various stages of drug discovery.[3] In this context, it may serve as a building block for more complex molecules, a non-active ingredient (excipient) in formulations, or as a reference standard.

A specific Safety Data Sheet (SDS) for this compound was not available in the consulted search results. Therefore, handling precautions should be based on structurally similar compounds, such as other benzyl esters (e.g., Benzyl acetate, Benzyl benzoate).[5][6]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents, acids, and bases.[5]

-

Toxicity: The toxicological properties have not been fully investigated.[5] Similar compounds can be harmful if swallowed.[6]

-

Environmental: Many esters are classified as toxic to aquatic life with long-lasting effects.[6] Avoid release into the environment.[6]

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Always consult a specific and current Safety Data Sheet (SDS) for this compound (CAS 42175-41-7) from the supplier before handling.

References

Solubility of Benzyl Decanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzyl Decanoate

This compound (C₁₇H₂₆O₂) is an ester formed from the condensation of benzyl alcohol and decanoic acid. It is a colorless to pale yellow liquid with a faint, waxy, and floral odor. Due to its properties, it finds applications in the fragrance, cosmetic, and pharmaceutical industries, often as a flavoring agent, fragrance component, or a plasticizer. In pharmaceutical formulations, understanding the solubility of an active pharmaceutical ingredient (API) or an excipient like this compound is critical for formulation development, ensuring bioavailability and stability of the final product.

Solubility Profile of this compound

Based on its chemical structure, with a large nonpolar alkyl chain and a benzyl group, this compound is expected to be poorly soluble in polar solvents like water and more soluble in organic solvents.

Qualitative Solubility

Literature suggests that this compound is soluble in alcohol.[1] However, specific quantitative data in a range of common organic solvents is not extensively documented. General solubility principles suggest that it would be soluble in nonpolar and moderately polar organic solvents due to its ester functionality and significant hydrocarbon content.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data not available | |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data not available | |

| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available |

Experimental Protocols for Solubility Determination

To determine the quantitative solubility of this compound in various organic solvents, several established experimental methods can be employed. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common and reliable methods are the Equilibrium Solubility Method and the Solvent Addition (Titration) Method.

Equilibrium Solubility Method

This is a widely used method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the supernatant can be separated from the solid phase by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after appropriate dilution.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL or mol/L).

Solvent Addition (Titration) Method

This method is a faster alternative to the equilibrium solubility method and is particularly useful for screening multiple solvents.

Principle: A known amount of the solute is placed in a vial, and the solvent is added incrementally at a constant temperature until the solute is completely dissolved. The point of complete dissolution is typically determined visually or by instrumental methods.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound into a clear vial.

-

Solvent Addition: Place the vial on a magnetic stirrer and maintain a constant temperature. Add the solvent of interest in small, precise increments using a burette or a calibrated pipette.

-

Observation: After each addition, stir the mixture until the solution is clear or until no further dissolution is observed. The endpoint is the point at which the last solid particle of this compound dissolves, resulting in a completely clear solution. This can be observed visually or detected by a change in turbidity using a nephelometer.

-

Calculation: The solubility is calculated based on the total volume of solvent added to completely dissolve the known mass of the solute. The result is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Equilibrium Solubility Method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide has summarized the current understanding of this compound's solubility in organic solvents and provided detailed experimental protocols for its quantitative determination. While specific solubility data remains to be extensively published, the methodologies outlined herein provide a robust framework for researchers and drug development professionals to ascertain this critical parameter. The establishment of a comprehensive solubility profile for this compound will be invaluable for its effective utilization in pharmaceutical and other industrial applications.

References

The Enigmatic Presence of Benzyl Decanoate in the Plant Kingdom: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Benzyl decanoate, a benzyl ester recognized for its faint, waxy, and subtly floral aroma, is a naturally occurring volatile organic compound found in the intricate tapestry of plant secondary metabolites. While its presence is not as widespread as other well-documented floral esters, its identification in certain plant species opens avenues for research into novel chemo-ecological interactions, biosynthetic pathways, and potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its analysis, and a putative biosynthetic pathway, offering a foundational resource for researchers in the field.

Natural Occurrence of this compound

The identification of this compound in the plant kingdom has been limited to a few species, with the most definitive report being its presence in the flower concrete of Rosa davurica .[1] This species of rose, native to Northeast Asia, is known for its aromatic properties, which are attributable to a complex blend of volatile compounds. While the presence of this compound has been confirmed, quantitative data on its concentration in the essential oil or floral headspace of Rosa davurica remains to be elucidated in the available scientific literature. Further research is required to screen a wider range of plant species, particularly within the Rosaceae family and other fragrant plant groups, to determine the broader distribution of this compound.

Quantitative Data

| Plant Species | Plant Part | Compound | Concentration (e.g., ng/g FW, % of total volatiles) | Analytical Method | Reference |

| Rosa davurica | Flower (Concrete) | This compound | Data Not Available | Not Specified | [1] |

Experimental Protocols for Analysis

The analysis of this compound and other floral volatiles is predominantly carried out using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable headspace collection technique. The following provides a detailed, generalized methodology for the extraction, identification, and quantification of this compound from plant material.

Sample Collection and Preparation

-

Plant Material: Fresh, undamaged flowers should be collected, ideally at the time of peak fragrance emission (often during the day for insect-pollinated species).

-

Headspace Volatile Collection (Dynamic):

-

Enclose the intact flower(s) in a clean, inert glass chamber or a polyacetate bag.

-

Purified air is passed through the chamber at a controlled flow rate (e.g., 100-400 mL/min).

-

The air, now containing the floral volatiles, is drawn through an adsorbent trap (e.g., Porapak Q, Tenax TA).

-

Volatiles are collected for a defined period (e.g., 1-24 hours).

-

-

Headspace Solid-Phase Microextraction (HS-SPME) (Static):

-

Place a single flower or a known weight of floral tissue into a sealed glass vial.

-

Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Thermal Desorption (for Dynamic Headspace): The adsorbent trap is placed in a thermal desorption unit, where it is rapidly heated to release the trapped volatiles into the GC injection port.

-

SPME Desorption: The SPME fiber is inserted into the heated GC inlet to desorb the collected analytes.

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40-60°C and ramp up to 250-280°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Identification: Compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices to known standards.

-

-

Quantification:

-

An internal standard (e.g., a known amount of a non-native, stable isotope-labeled compound or a compound with similar chemical properties not present in the sample) is added before extraction.

-

The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.

-

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of other benzyl esters, such as benzyl benzoate in Clarkia breweri, a plausible pathway can be proposed. This pathway involves the activity of an enzyme from the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

The proposed biosynthetic pathway is as follows:

-

Shikimate Pathway: The aromatic amino acid L-phenylalanine is synthesized via the shikimate pathway.

-

Formation of Benzoic Acid: L-phenylalanine is converted to benzoic acid through a series of enzymatic steps.

-

Activation to Benzoyl-CoA: Benzoic acid is activated to its coenzyme A thioester, benzoyl-CoA, by a CoA ligase.

-

Formation of Benzyl Alcohol: Benzaldehyde, a precursor to benzoic acid, can be reduced to benzyl alcohol by an alcohol dehydrogenase.

-

Formation of Decanoyl-CoA: Decanoic acid, a medium-chain fatty acid, is synthesized in the plastids and activated to decanoyl-CoA.

-

Esterification: A BAHD acyltransferase catalyzes the transfer of the decanoyl group from decanoyl-CoA to benzyl alcohol, forming this compound. Given the known substrate promiscuity of many BAHD acyltransferases, it is conceivable that an enzyme primarily involved in the synthesis of other esters could also catalyze this reaction.

Visualizations

Caption: Generalized experimental workflow for the analysis of this compound.

References

Potential Research Applications of Benzyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl decanoate (C₁₇H₂₆O₂) is an ester formed from the condensation of benzyl alcohol and decanoic acid. While traditionally utilized in the fragrance and flavor industries, its chemical structure presents significant, yet largely unexplored, potential for a range of research applications. This technical guide provides a comprehensive overview of this compound's physicochemical properties, detailed synthesis protocols, and a scientific rationale for its investigation in several key research areas. The potential applications are primarily derived from the known biological activities of its constituent moieties—decanoic acid and benzyl alcohol—and the established use of similar ester structures in drug delivery and prodrug design. This document aims to serve as a foundational resource for researchers interested in exploring the untapped therapeutic and biotechnological potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to designing and interpreting research studies. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39 g/mol | [1] |

| CAS Number | 42175-41-7 | [1][2] |

| Appearance | Colorless oily liquid or white solid | [3] |

| Odor | Faint, waxy, slightly floral | [2] |

| Density | 0.956 g/cm³ | |

| Boiling Point | ~345 °C at 760 mmHg | [3] |

| Flash Point | 110 °C (230 °F) | [3] |

| logP (o/w) | ~5.7 - 6.18 (estimated) | [1][3] |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of decanoic acid with benzyl alcohol. Both chemical and enzymatic methods have been described, each with distinct advantages.

Chemical Synthesis: Fischer Esterification

Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine decanoic acid (1 molar equivalent) and benzyl alcohol (1.5-2 molar equivalents). Toluene can be used as the solvent to facilitate the azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.01-0.05 molar equivalents).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder conditions with fewer byproducts. Lipases are commonly employed for this purpose.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker flask, combine decanoic acid (1 molar equivalent) and benzyl alcohol (1-2 molar equivalents). The reaction can be run in a solvent-free system or in a non-polar organic solvent like hexane or isooctane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the mixture. The enzyme loading is typically 1-10% of the total substrate weight.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., 200 rpm).

-

Monitoring: Monitor the conversion to this compound over time using GC or HPLC.

-

Enzyme Recovery and Product Purification: After the desired conversion is achieved, the immobilized enzyme can be recovered by simple filtration for reuse. The product mixture is then purified, typically by vacuum distillation, to remove unreacted starting materials.

Logical Workflow for this compound Synthesis

Caption: Comparative workflow of chemical vs. enzymatic synthesis of this compound.

Potential Research Applications

While direct biological studies on this compound are scarce, its structure as an ester of decanoic acid and benzyl alcohol provides a strong rationale for investigating its potential in several research domains.

Prodrug Development for Anti-Inflammatory Agents

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with gastrointestinal side effects, largely due to the presence of a free carboxylic acid group. The prodrug approach, which masks this functional group with an ester linkage, is a well-established strategy to mitigate this toxicity[4]. The benzyl ester of ibuprofen, for instance, has demonstrated reduced gastrotoxicity while maintaining pharmacological activity[4]. This compound can be investigated as a novel anti-inflammatory agent itself, or the benzyl ester strategy can be applied to other NSAIDs. Upon oral administration, the ester is expected to be hydrolyzed by esterases in the plasma and tissues, releasing the active drug and the generally regarded as safe (GRAS) compounds, benzyl alcohol and decanoic acid.

Proposed Research Workflow:

-

Synthesis: Synthesize benzyl ester prodrugs of various NSAIDs.

-

In Vitro Hydrolysis: Evaluate the stability of the ester in simulated gastric and intestinal fluids and its hydrolysis rate in human plasma to ensure it remains intact until absorption and is then converted to the active form.

-

In Vivo Efficacy: Use animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess the anti-inflammatory activity compared to the parent drug.

-

Toxicology: Conduct acute and chronic toxicity studies, with a focus on gastrointestinal ulceration, to confirm the improved safety profile.

Conceptual Prodrug Activation Pathway

Caption: Proposed bioactivation of this compound as a prodrug.

Antimicrobial Research

Rationale: Decanoic acid is a medium-chain fatty acid (MCFA) known for its potent antimicrobial properties against a range of bacteria, fungi, and viruses[5]. It is believed to exert its effect by disrupting the cell membranes of microorganisms. Esterification of decanoic acid can modulate its lipophilicity, which may enhance its ability to penetrate microbial cell walls or biofilms. This compound, with its increased lipophilicity compared to decanoic acid, could therefore represent a more effective antimicrobial agent or a delivery form of decanoic acid.

Proposed Experimental Protocol for Antimicrobial Screening:

-

Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

-

-

Mechanism of Action Studies: Investigate the effect of this compound on microbial cell membrane integrity using techniques such as propidium iodide staining and flow cytometry.

Investigation of Anti-inflammatory and Immunomodulatory Effects

Rationale: Beyond its antimicrobial effects, decanoic acid has been shown to possess anti-inflammatory properties. It can modulate inflammatory signaling pathways, potentially through the inhibition of the NF-κB pathway and modulation of the MAPK pathway, which are central regulators of inflammation[6][7][8]. Recent research has also linked decanoic acid to the modulation of the immune response via the gut microbiota and T-cell differentiation. This compound, as a potential precursor to decanoic acid, warrants investigation for similar activities. Its hydrolysis in vivo would release decanoic acid, which could then exert these immunomodulatory effects.

Signaling Pathways for Investigation

Caption: Hypothesized modulation of NF-κB and MAPK pathways by decanoic acid.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for any research application.

Table of Analytical Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Peaks corresponding to the benzyl group protons (~7.3 ppm, multiplet, 5H), the methylene protons of the benzyl group (~5.1 ppm, singlet, 2H), the α-methylene protons of the decanoate chain (~2.3 ppm, triplet, 2H), the terminal methyl group of the decanoate chain (~0.9 ppm, triplet, 3H), and the other methylene protons of the decanoate chain (multiplets between 1.2-1.7 ppm). |

| ¹³C NMR (CDCl₃) | Peaks for the ester carbonyl (~173 ppm), carbons of the aromatic ring (~128-136 ppm), the benzyl methylene carbon (~66 ppm), and the carbons of the decanoate alkyl chain (~14-34 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 262. Key fragment ions at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 108 (protonated benzyl alcohol). |

| Infrared (IR) | Strong C=O stretching vibration for the ester at ~1735 cm⁻¹, C-O stretching vibrations at ~1150-1250 cm⁻¹, and characteristic peaks for the aromatic C-H and aliphatic C-H stretching. |

Conclusion and Future Directions

This compound is a readily synthesizable ester with well-defined physicochemical properties. While its direct biological activities have not been extensively studied, the known pharmacological profiles of decanoic acid and the established utility of benzyl esters in medicinal chemistry provide a compelling basis for its investigation as a potential prodrug for anti-inflammatory agents and as a novel antimicrobial compound. Future research should focus on the systematic evaluation of its efficacy and safety in these areas, including in vitro and in vivo studies to elucidate its mechanisms of action and potential therapeutic benefits. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this compound in drug discovery and development.

References

- 1. Benzyl caprate | C17H26O2 | CID 562246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42175-41-7 [amp.chemicalbook.com]

- 3. This compound, 42175-41-7 [thegoodscentscompany.com]

- 4. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. | Semantic Scholar [semanticscholar.org]

- 5. 7 Science-Based Benefits of MCT Oil [healthline.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Benzyl Decanoate in Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzyl decanoate in the formulation of novel drug delivery systems. The information presented herein is intended to guide researchers in the development of advanced therapeutic carriers, leveraging the unique physicochemical properties of this compound as an oily vehicle and a penetration enhancer. Detailed experimental protocols for the preparation and characterization of this compound-based nanocarriers are provided, alongside representative data and visualizations to facilitate understanding and application in a laboratory setting.

Introduction to this compound in Drug Delivery

This compound is an ester of benzyl alcohol and decanoic acid. Its lipophilic nature and solvent properties make it a candidate for various applications in pharmaceutical formulations. Primarily, it can be utilized as:

-

An oily vehicle in parenteral formulations: Particularly for long-acting injectable (LAI) depots, where it can control the release of hydrophobic drug molecules.

-

A lipid core in nanoparticulate systems: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and deliver therapeutic agents.

-

A penetration enhancer in transdermal drug delivery: To facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.

The selection of this compound in a formulation is often guided by its ability to solubilize specific drugs, its biocompatibility, and its influence on the release kinetics of the encapsulated drug.

This compound in Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core, offering advantages such as controlled drug release and improved stability of encapsulated drugs. While traditionally formulated with solid lipids, the principles can be adapted to incorporate liquid lipids like this compound in combination with a solid lipid to form Nanostructured Lipid Carriers (NLCs), which can offer higher drug loading and reduced drug expulsion.

Quantitative Data Presentation

The following table summarizes typical physicochemical characteristics of lipid-based nanoparticles. These are representative values and will vary depending on the specific drug, formulation parameters, and manufacturing process.

| Parameter | Representative Value Range |

| Particle Size (nm) | 100 - 300 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -20 to -40 mV |

| Drug Loading (%) | 1 - 10% |

| Encapsulation Efficiency (%) | 70 - 95% |

Experimental Protocol: Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol describes the preparation of NLCs where this compound is used as the liquid lipid component.

Materials:

-

Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

-

This compound (Liquid Lipid)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Co-surfactant (e.g., Soya Lecithin)

-

Purified Water

Equipment:

-

High-Pressure Homogenizer

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Water Bath

-

Magnetic Stirrer

-

Particle Size Analyzer (e.g., Dynamic Light Scattering)

-

Zeta Potential Analyzer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it 5-10°C above its melting point.

-

Add the this compound and the lipophilic API to the molten solid lipid.

-

Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant and co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsification:

-

Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization.

-

Perform homogenization for 3-5 cycles at a pressure of 500-1500 bar.

-

The temperature should be maintained above the melting point of the solid lipid throughout this process.

-

-

Cooling and NLC Formation:

-

Cool down the resulting nanoemulsion to room temperature under gentle stirring.

-

The lipid will recrystallize and form solid NLCs.

-

-

Characterization:

-

Measure the particle size, PDI, and zeta potential of the NLC dispersion.

-

Determine the drug loading and encapsulation efficiency using an appropriate analytical method (e.g., HPLC) after separating the free drug from the NLCs.

-

Visualization of NLC Preparation Workflow

Caption: Workflow for the preparation of this compound-containing NLCs.

This compound in Transdermal Drug Delivery

This compound can act as a penetration enhancer, facilitating the permeation of drugs through the skin barrier. It is thought to work by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing drug diffusion.

Quantitative Data Presentation

The following table presents hypothetical data from a Franz diffusion cell experiment, demonstrating the effect of this compound on the transdermal flux of a model drug.

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (h) |

| Control (without enhancer) | 1.5 | 1.0 | 2.5 |

| 5% this compound | 7.8 | 5.2 | 1.8 |

| 10% this compound | 12.3 | 8.2 | 1.5 |

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard procedure to evaluate the permeation-enhancing effect of this compound.

Materials:

-

Excised skin (e.g., porcine ear skin, human cadaver skin)

-

Franz diffusion cells

-

Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Model drug

-

This compound

-

Vehicle for the formulation (e.g., propylene glycol)

-

Analytical equipment (e.g., HPLC)

Procedure:

-

Skin Preparation:

-

Thaw the excised skin at room temperature.

-

Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cells.

-

Hydrate the skin in PBS for 30 minutes before mounting.

-

-

Franz Diffusion Cell Setup:

-

Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

-

Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor medium at 37°C using a circulating water bath.

-

Stir the receptor medium continuously with a magnetic stir bar.

-

Allow the system to equilibrate for 30 minutes.

-

-

Application of Formulation:

-

Prepare the drug formulations: a control formulation (drug in vehicle) and test formulations (drug in vehicle with varying concentrations of this compound).

-

Apply a known amount of the formulation (e.g., 1 mL) to the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium (e.g., 0.5 mL) from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

-

-

Sample Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss), lag time, and permeability coefficient from the linear portion of the plot.

-

Calculate the enhancement ratio (ER) to quantify the effect of this compound.

-

Visualization of Transdermal Penetration Enhancement

Caption: Mechanism of this compound as a penetration enhancer.

Conclusion

This compound presents a versatile excipient for the development of novel drug delivery systems. Its application in NLCs can facilitate the formulation of poorly soluble drugs into stable nanocarriers suitable for parenteral administration. Furthermore, its role as a penetration enhancer can significantly improve the efficacy of transdermal drug delivery. The protocols and data provided in these notes serve as a foundational guide for researchers to explore and optimize the use of this compound in their specific drug delivery applications. It is crucial to perform thorough characterization and optimization for each specific drug and formulation to ensure safety, stability, and efficacy.

Application Notes: Evaluation of Benzyl Decanoate as a Novel Plasticizer for Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). The selection of an appropriate plasticizer is critical and depends on factors like compatibility with the polymer, efficiency, permanence, and safety.[1][2]

Benzyl decanoate is a benzyl ester characterized by its colorless, oily liquid form and a faint, fatty-waxy odor.[3] While it has been suggested for use as a fixative in fragrance compositions, its properties—a high boiling point and a structure comprising both an aromatic ring and a long aliphatic chain—suggest it may have potential as a plasticizer for various polymers, including bioplastics like Polylactic Acid (PLA) or conventional polymers like Polyvinyl Chloride (PVC).

This document provides a framework for evaluating the efficacy of this compound as a plasticizer. It includes detailed protocols for sample preparation and characterization, along with illustrative data on the expected performance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for assessing its suitability as a plasticizer, particularly its high boiling point, which suggests low volatility during polymer processing.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Benzyl caprate, Decanoic acid, phenylmethyl ester | [4][6] |

| CAS Number | 42175-41-7 | [3] |

| Molecular Formula | C17H26O2 | [4] |

| Molecular Weight | 262.39 g/mol | [4] |

| Appearance | Colorless oily liquid | [3] |

| Density | 0.956 g/cm³ | [5] |

| Boiling Point | 344.7°C at 760 mmHg | [5] |

| Flash Point | 109.5°C | [5][6] |

Experimental Protocols

The following protocols describe standard methods for preparing plasticized polymer films and evaluating their thermal and mechanical properties. Polylactic Acid (PLA) is used as an example polymer due to its relevance in biomedical and biodegradable applications.[7]

Protocol 1: Preparation of Plasticized PLA Films via Solution Casting

This protocol details the preparation of PLA films with varying concentrations of this compound.

Materials:

-

Polylactic Acid (PLA) pellets/powder

-

This compound (plasticizer)

-

Chloroform (or other suitable solvent)

-

Glass Petri dishes

-

Stirring hotplate

-

Vacuum oven

Procedure:

-

Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 12 hours to remove residual moisture.[8]

-

Dissolution: Prepare a 10% (w/v) PLA solution by dissolving 2g of dried PLA in 20 mL of chloroform with magnetic stirring until the polymer is fully dissolved.[9]

-

Plasticizer Addition: Add the desired amount of this compound to the PLA solution to achieve final concentrations of 5%, 10%, 15%, and 20% by weight relative to the PLA.

-

Mixing: Stir the mixture for another 2 hours at room temperature to ensure a homogeneous dispersion of the plasticizer.

-

Casting: Pour the solution into a clean, level glass Petri dish.

-

Solvent Evaporation: Cover the dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. This slow evaporation helps to minimize the formation of pores.

-

Final Drying: Place the cast films in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[10]

-

Storage: Store the resulting films in a desiccator before characterization.

Protocol 2: Characterization of Plasticized Films

DSC is used to determine the glass transition temperature (Tg) of the plasticized films, which is a key indicator of plasticizer efficiency.

Procedure:

-

Sample Preparation: Cut a small sample (5-10 mg) from the center of the cast film and seal it in an aluminum DSC pan.

-

DSC Program:

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the heat capacity change in the second heating scan curve.[9] A reduction in Tg compared to the pure PLA film indicates effective plasticization.[11]

Tensile testing evaluates the effect of the plasticizer on the film's strength and flexibility.[12]

Procedure:

-

Sample Preparation: Cut rectangular test specimens from the films with dimensions of 100 mm x 10 mm.[9] Measure the thickness of each specimen at multiple points and use the average value.

-

Testing Conditions: Perform the test using a universal testing machine with a load cell of 50 N and a crosshead speed of 10 mm/min.[9]

-

Data Acquisition: Record the force and displacement until the specimen breaks.

-

Data Analysis: Calculate the Tensile Strength (stress at break) and Elongation at Break (%) from the resulting stress-strain curve. An effective plasticizer will typically decrease tensile strength and significantly increase the elongation at break.[10]

TGA is used to assess the effect of the plasticizer on the thermal stability of the polymer.

Procedure:

-

Sample Preparation: Place a 10-15 mg sample of the film into a TGA crucible.

-

TGA Program: Heat the sample from 25°C to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere.[10]

-

Data Analysis: Analyze the resulting weight loss curve to determine the onset temperature of decomposition (T_onset). A slight decrease in thermal stability may be observed with the addition of a plasticizer.[13]

Illustrative Data

The following tables present hypothetical data to illustrate the expected effects of this compound on the properties of PLA. This data is for demonstrative purposes and should be validated by experimentation.

Table 1: Illustrative Thermal Properties of PLA Plasticized with this compound

| This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) |

| 0 (Pure PLA) | 60.0 |

| 5 | 51.5 |

| 10 | 44.0 |

| 15 | 35.5 |

| 20 | 28.0 |

Table 2: Illustrative Mechanical Properties of PLA Plasticized with this compound

| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Pure PLA) | 55 | 5 |

| 5 | 42 | 50 |

| 10 | 35 | 150 |

| 15 | 28 | 280 |

| 20 | 22 | 350 |

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel plasticizer.

Caption: Workflow for plasticizer evaluation.

Logical Relationship Diagram

This diagram illustrates the expected relationship between increasing plasticizer concentration and key polymer properties.

Caption: Effect of plasticizer on polymer properties.

References

- 1. How to Choose the Right Plasticizer for Your Polymer Application [eureka.patsnap.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound | 42175-41-7 [chemicalbook.com]

- 4. Benzyl caprate | C17H26O2 | CID 562246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound, 42175-41-7 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of plasticized poly (lactic acid) and its influence on the properties of composite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Crystallization, thermal and mechanical behavior of oligosebacate plasticized poly(lactic acid) films [redalyc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

Application Note: Analysis of Benzyl Decanoate by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of benzyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis. Key mass spectral data and gas chromatography retention information are provided to facilitate compound identification and quantification. This methodology is applicable for quality control in fragrance, flavor, and pharmaceutical industries where this compound is utilized.

Introduction

This compound is an ester known for its fatty, waxy, and floral odor, leading to its use as a fixative in floral fragrance compositions. It is synthesized from the direct esterification of benzyl alcohol and decanoic acid. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices to ensure product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental

Sample Preparation

For analysis, a standard solution of this compound should be prepared in a volatile organic solvent.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound analytical standard.

-

Dissolution: Dissolve the standard in 10 mL of a suitable solvent such as hexane or ethyl acetate to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following parameters are recommended and are based on common practices for the analysis of long-chain esters.

Gas Chromatograph (GC)

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane, is recommended. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C. A higher temperature may lead to thermal degradation.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless injection is suitable for trace analysis, while a split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Results and Discussion

Chromatographic Data

Under the specified chromatographic conditions, this compound is expected to elute with a characteristic retention time. The Kovats retention index is a more robust identification parameter than the absolute retention time.

| Parameter | Value (Non-Polar Column) | Value (Polar Column) |

| Kovats Retention Index | 1911, 1923[1] | 2460[1] |

Mass Spectral Data

The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that is used for its identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The base peak is observed at m/z 91, which corresponds to the stable tropylium ion (C7H7+).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 91 | 99.99 | [C7H7]+ (Tropylium ion) |

| 108 | 41.20 | [C7H8O]+• (Benzyl alcohol radical cation) |

| 43 | 26.80 | [C3H7]+ |

| 92 | 18.60 | [C6H5CH2OH]+• isotope peak or rearrangement product |

| 29 | 13.10 | [C2H5]+ |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the analysis of this compound. The combination of retention index and mass spectral data allows for confident identification, while the chromatographic separation enables accurate quantification. This application note serves as a valuable resource for quality control and research applications involving this compound.

References

Application Note: Characterization of Benzyl Decanoate using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl decanoate is an ester recognized for its applications in the fragrance, flavor, and pharmaceutical industries. As with any synthesized or naturally derived compound intended for commercial use, rigorous characterization is essential to confirm its identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample. This application note provides a comprehensive protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a this compound sample for NMR analysis.

Materials:

-

This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

Procedure:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. This step is crucial to remove any suspended particles that could degrade the spectral quality.[1]

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

-

Label the NMR tube clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Reference: TMS at 0.00 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

Reference: CDCl₃ at 77.16 ppm

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.35 | m | 5H | - | Ar-H |

| ~5.12 | s | 2H | - | Ph-CH₂ -O |

| ~2.32 | t | 2H | ~7.5 | -O-C(=O)-CH₂ - |

| ~1.63 | quint | 2H | ~7.5 | -C(=O)-CH₂-CH₂ - |

| ~1.27 | m | 10H | - | -(CH₂ )₅- |

| ~0.88 | t | 3H | ~7.0 | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O |

| ~136.2 | Ar-C (quaternary) |

| ~128.6 | Ar-C H (ortho, para) |

| ~128.2 | Ar-C H (meta) |

| ~66.2 | Ph-C H₂-O |

| ~34.5 | -O-C(=O)-C H₂- |

| ~31.9 | -CH₂-C H₂-CH₃ |

| ~29.4 | -(C H₂)n- |

| ~29.3 | -(C H₂)n- |

| ~29.2 | -(C H₂)n- |

| ~25.0 | -C(=O)-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for NMR characterization and the correlation between the this compound structure and its expected NMR signals.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the decanoate chain. The five aromatic protons will likely appear as a complex multiplet around 7.35 ppm. The two benzylic protons, being adjacent to an electronegative oxygen atom, are deshielded and expected to appear as a singlet around 5.12 ppm. The protons on the decanoate chain will exhibit characteristic patterns: a triplet for the terminal methyl group around 0.88 ppm, a triplet for the methylene group alpha to the carbonyl at approximately 2.32 ppm, and a series of overlapping multiplets for the remaining methylene groups in the alkyl chain.

The predicted ¹³C NMR spectrum will show a signal for the carbonyl carbon around 173.5 ppm. The aromatic carbons will resonate in the 128-136 ppm region. The benzylic carbon is expected around 66.2 ppm, and the carbons of the decanoate alkyl chain will appear in the upfield region of the spectrum (14-35 ppm).

By comparing the experimentally obtained NMR spectra with these predicted values and integrating the ¹H NMR signals, one can confirm the structure of this compound and assess its purity. Any significant deviation from these expected chemical shifts or the presence of unexpected signals may indicate the presence of impurities or a different chemical structure.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Benzyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl decanoate is an ester commonly used as a fragrance and flavoring agent. In pharmaceutical formulations, it can be present as an active ingredient, a prodrug, or an excipient. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the determination of this compound in various sample matrices.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is based on established principles for the analysis of related esters and aromatic compounds, offering a robust starting point for method development and validation.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample. A mobile phase consisting of an organic solvent (acetonitrile) and water allows for the elution of the analyte. The non-polar nature of this compound leads to its retention on the hydrophobic stationary phase, and its elution is modulated by the proportion of the organic solvent in the mobile phase. Detection is achieved using a UV-Vis detector, as the benzene ring in the benzyl moiety exhibits strong absorbance in the ultraviolet region.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

-

Solvents: HPLC grade acetonitrile and ultrapure water are required.

-

Standards: this compound reference standard of high purity.

-

Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for specific applications. It is crucial to degas the mobile phase before use to prevent bubble formation in the system.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10-100 µg/mL).

-

Sample Solution: The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

Method Validation Parameters (Illustrative Example)

The following table presents an illustrative example of quantitative data that could be obtained during method validation. These values are hypothetical and should be determined experimentally for the specific method and instrumentation used.

| Parameter | Result |

| Retention Time (tR) | ~ 6.5 min |

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in the HPLC system.

Conclusion

The proposed RP-HPLC method provides a reliable framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. For regulatory submissions or routine quality control, a full method validation according to ICH guidelines is essential to demonstrate its suitability for the intended purpose. This includes a thorough evaluation of specificity, linearity, accuracy, precision, and robustness.

Application Notes and Protocols: Benzyl Decanoate as a Solvent for Hydrophobic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl decanoate is a lipophilic solvent with potential applications in the formulation of poorly water-soluble, or hydrophobic, active pharmaceutical ingredients (APIs). Its ester structure contributes to its ability to dissolve nonpolar compounds, making it a candidate for use in various drug delivery systems, particularly long-acting injectable (LAI) formulations. This document provides an overview of the potential applications of this compound, along with detailed protocols for determining the solubility of hydrophobic compounds within this solvent and subsequent quantification.

Due to a lack of extensive, publicly available data on the solubility of specific compounds in this compound, this document also provides data for the structurally similar solvent, benzyl benzoate, to offer a preliminary estimation of solubility. Researchers are strongly encouraged to determine the precise solubility of their specific API in this compound experimentally.

Potential Applications

This compound's properties make it a suitable candidate for the following applications:

-

Solvent for Long-Acting Injectable (LAI) Formulations: As an oily vehicle, this compound can be used to dissolve or suspend hydrophobic drug substances for intramuscular or subcutaneous injection. The slow release of the drug from the oil depot at the injection site can provide a sustained therapeutic effect over an extended period.

-

Vehicle for Poorly Water-Soluble Drugs: It can serve as a primary solvent or co-solvent in the formulation of oral or topical preparations of hydrophobic drugs, enhancing their dissolution and potentially their bioavailability.

-

Excipient in Parenteral Formulations: Similar to benzyl benzoate, this compound may be used as a co-solvent to enhance the solubility of drugs in oil-based parenteral formulations.[1]

Data Presentation: Solubility of Hydrophobic Compounds

Direct experimental data for the solubility of hydrophobic compounds in this compound is limited in publicly accessible literature. However, by examining data for the structurally similar solvent, benzyl benzoate, and considering theoretical miscibility based on Hansen Solubility Parameters (HSP), we can provide an estimated solubility profile.

Hansen Solubility Parameters (HSP) for Miscibility Estimation:

HSP is a method to predict the miscibility of materials. The principle is that "like dissolves like," and substances with similar HSP values are likely to be miscible. The total Hansen parameter is composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding). The distance (Ra) between the HSP of two substances can be calculated, and a smaller distance suggests a higher likelihood of miscibility.

The HSP values for this compound and representative hydrophobic compounds are provided below.

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound | 17.8 | 3.5 | 4.7 |

| Benzyl Benzoate | 20.0 | 5.1 | 5.2 |

| Progesterone | 17.8 | 6.3 | 8.4 |

| Testosterone Propionate | 16.8 | 6.3 | 8.8 |

Estimated and Reported Solubility Data:

The following table summarizes the reported solubility of representative hydrophobic compounds in benzyl benzoate and provides a qualitative estimation of their solubility in this compound based on structural similarity and HSP.

| Hydrophobic Compound | Solvent | Reported Solubility | Estimated Solubility in this compound | Reference |

| Progesterone | Benzyl Benzoate | Soluble | Likely Soluble | [2][3] |

| Testosterone Esters | Benzyl Benzoate | Soluble | Likely Soluble | [1] |

| Nandrolone Decanoate | Benzyl Benzoate | Soluble | Likely Soluble | N/A |

Note: The information in the tables above should be used as a preliminary guide. Experimental verification is crucial for accurate formulation development.

Experimental Protocols

Protocol 1: Determination of the Saturated Solubility of a Hydrophobic Compound in this compound

This protocol describes a standard laboratory procedure to determine the equilibrium solubility of a hydrophobic API in this compound at a specific temperature.

Materials:

-

Hydrophobic API (powder form)

-

This compound (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Appropriate HPLC grade solvents for mobile phase and sample dilution

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the hydrophobic API to a pre-weighed glass vial.

-

Add a known volume or weight of this compound to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-